5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one
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Overview
Description
5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a penta-1,4-dien-3-one backbone with a methoxyphenyl group and two methylsulfanyl groups attached, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and a suitable diketone under basic conditions. The reaction mixture is then subjected to slow evaporation to grow large single crystals . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and solvent choice.
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Scientific Research Applications
5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Industry: Its unique properties are being investigated for use in the development of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one involves its interaction with molecular targets through its functional groups. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects in various applications.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound lacks the methylsulfanyl groups, which may result in different chemical reactivity and biological activity.
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: The presence of chloro groups instead of methoxy and methylsulfanyl groups can significantly alter the compound’s electronic properties and reactivity.
Properties
CAS No. |
89812-52-2 |
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Molecular Formula |
C14H16O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C14H16O2S2/c1-16-13-8-5-11(6-9-13)4-7-12(15)10-14(17-2)18-3/h4-10H,1-3H3 |
InChI Key |
DCNKDFPYHHCRQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=C(SC)SC |
Origin of Product |
United States |
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